

A Comparative Spectroscopic Analysis of 4-tert-Butyl-2-methylthiazole and 4-methylthiazole

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Compound of Interest

Compound Name: **4-tert-Butyl-2-methylthiazole**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **4-tert-Butyl-2-methylthiazole** and its structural analog, 4-methylthiazole. The inclusion of a bulky tert-butyl group in the thiazole ring significantly influences its spectroscopic properties. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings.

This comparison utilizes experimental data for 4-methylthiazole and predicted data for **4-tert-Butyl-2-methylthiazole**, due to the limited availability of published experimental spectra for the latter. The predicted data serves as a valuable reference point for researchers synthesizing or working with **4-tert-Butyl-2-methylthiazole**.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for both compounds, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ^1H NMR Spectroscopic Data (Solvent: CDCl_3)

| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ) ppm |
|-------------------------------|--|--|
| 4-tert-Butyl-2-methylthiazole | -C(CH ₃) ₃ (tert-Butyl) | ~1.35 (s, 9H) |
| -CH ₃ (methyl) | ~2.70 (s, 3H) | |
| H-5 (thiazole ring) | ~6.80 (s, 1H) | |
| 4-methylthiazole | -CH ₃ (methyl) | 2.47 (s, 3H)[1] |
| H-5 (thiazole ring) | 6.87 (d, 1H)[1] | |
| H-2 (thiazole ring) | 8.64 (d, 1H)[1] | |

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (δ) ppm |
|--|--|--|
| 4-tert-Butyl-2-methylthiazole | -C(CH ₃) ₃ (tert-Butyl) | ~30.0 |
| -C(CH ₃) ₃ (tert-Butyl) | ~34.0 | |
| -CH ₃ (methyl) | ~19.0 | |
| C-5 (thiazole ring) | ~110.0 | |
| C-4 (thiazole ring) | ~165.0 | |
| C-2 (thiazole ring) | ~168.0 | |
| 4-methylthiazole | -CH ₃ (methyl) | 16.77[2] |
| C-5 (thiazole ring) | 113.11[2] | |
| C-4 (thiazole ring) | 152.14[2] | |
| C-2 (thiazole ring) | 153.49[2] | |

Table 3: Infrared (IR) Spectroscopy Data

| Compound | Predicted/Experimental Wavenumber (cm ⁻¹) | Assignment |
|-------------------------------|--|------------------------------|
| 4-tert-Butyl-2-methylthiazole | ~2960 | C-H stretch (tert-Butyl) |
| ~1580 | C=N stretch (thiazole ring) | |
| ~1365 | C-H bend (tert-Butyl) | |
| 4-methylthiazole | 3080[3] | =C-H stretch (thiazole ring) |
| 2940[3] | C-H stretch (methyl) | |
| 1544[3] | C=N stretch (thiazole ring) | |

Table 4: Mass Spectrometry (MS) Data

| Compound | Predicted/Experimental m/z values | Assignment |
|-------------------------------|--------------------------------------|--|
| 4-tert-Butyl-2-methylthiazole | ~155 (M ⁺), ~140, ~57 | Molecular ion, [M-CH ₃] ⁺ , [C(CH ₃) ₃] ⁺ |
| 4-methylthiazole | 99 (M ⁺), 72, 71, 58[2] | Molecular ion and major fragment ions |

Experimental Protocols

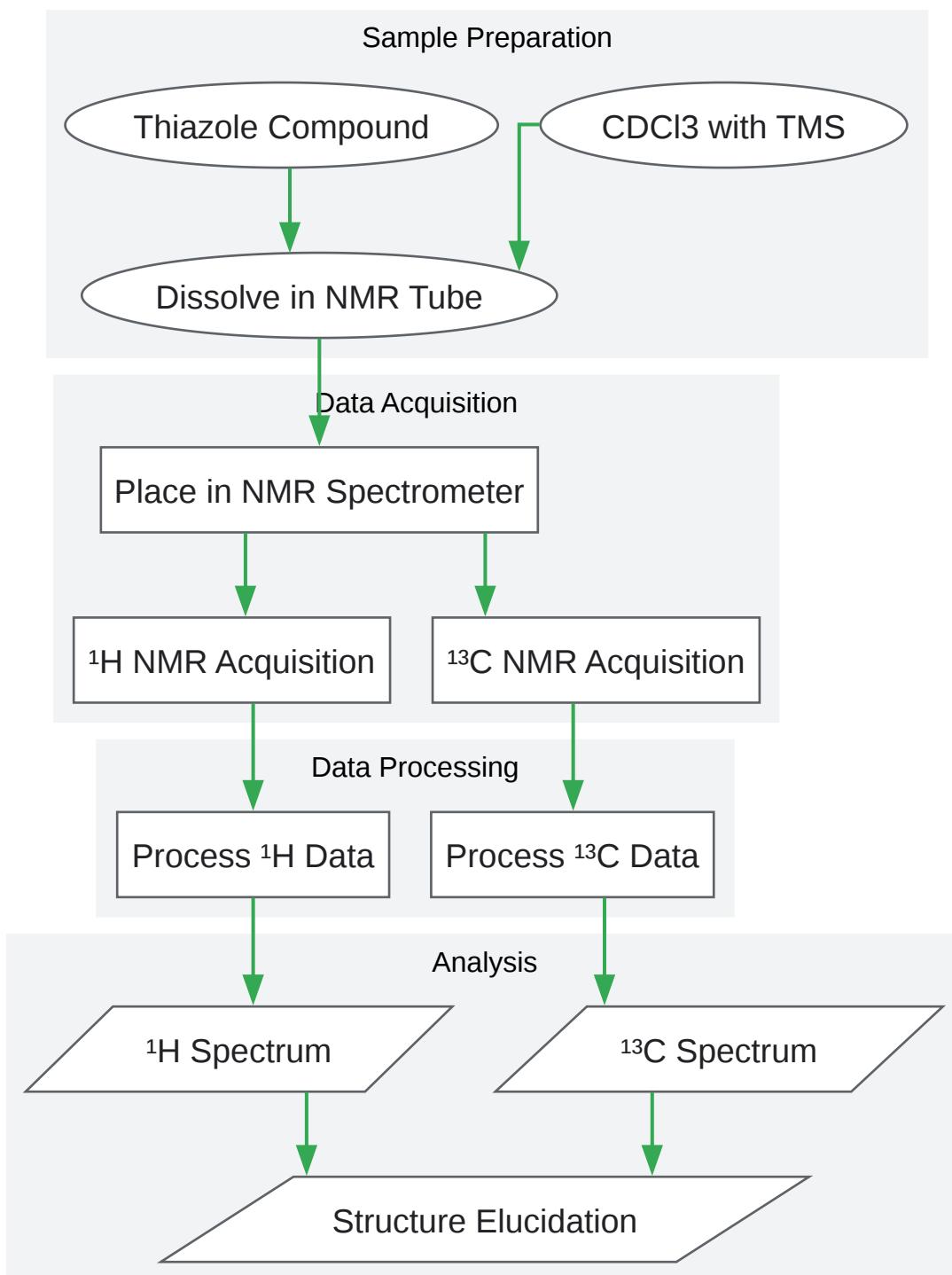
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 300 MHz or 500 MHz NMR spectrometer.
- Sample Preparation: Approximately 10-20 mg of the thiazole derivative is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
- ¹H NMR Acquisition:

- Pulse Sequence: A standard 30° pulse is used.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64 scans are averaged to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: A proton-decoupled pulse sequence with a 45° pulse angle is utilized.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: A higher number of scans (1024 or more) is required due to the low natural abundance of the ^{13}C isotope.

NMR Spectroscopy Workflow

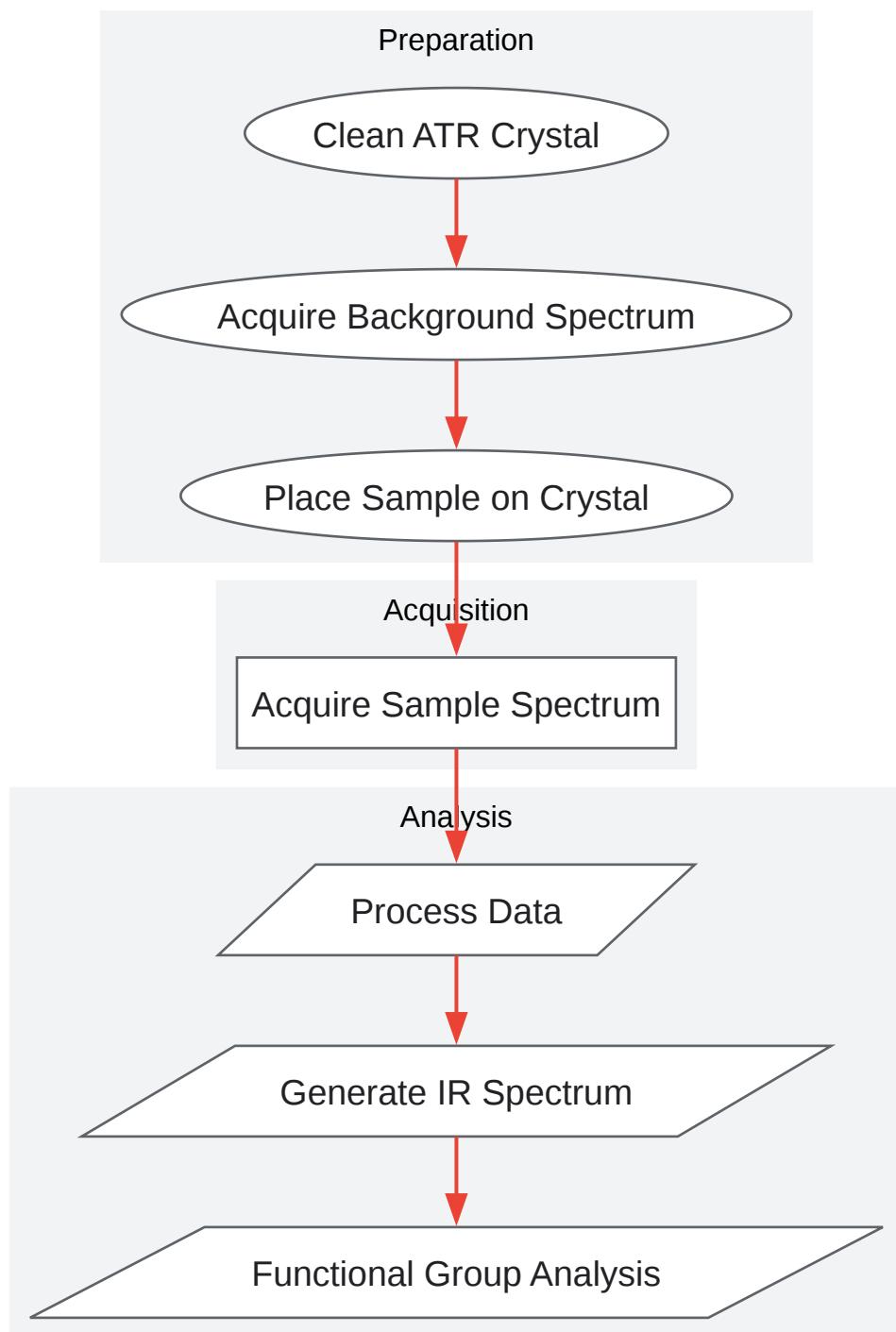
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Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: For liquid samples, a single drop is placed directly onto the ATR crystal. The crystal is cleaned with an appropriate solvent (e.g., isopropanol) and a background spectrum is recorded before sample analysis.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are co-added to generate the final spectrum.

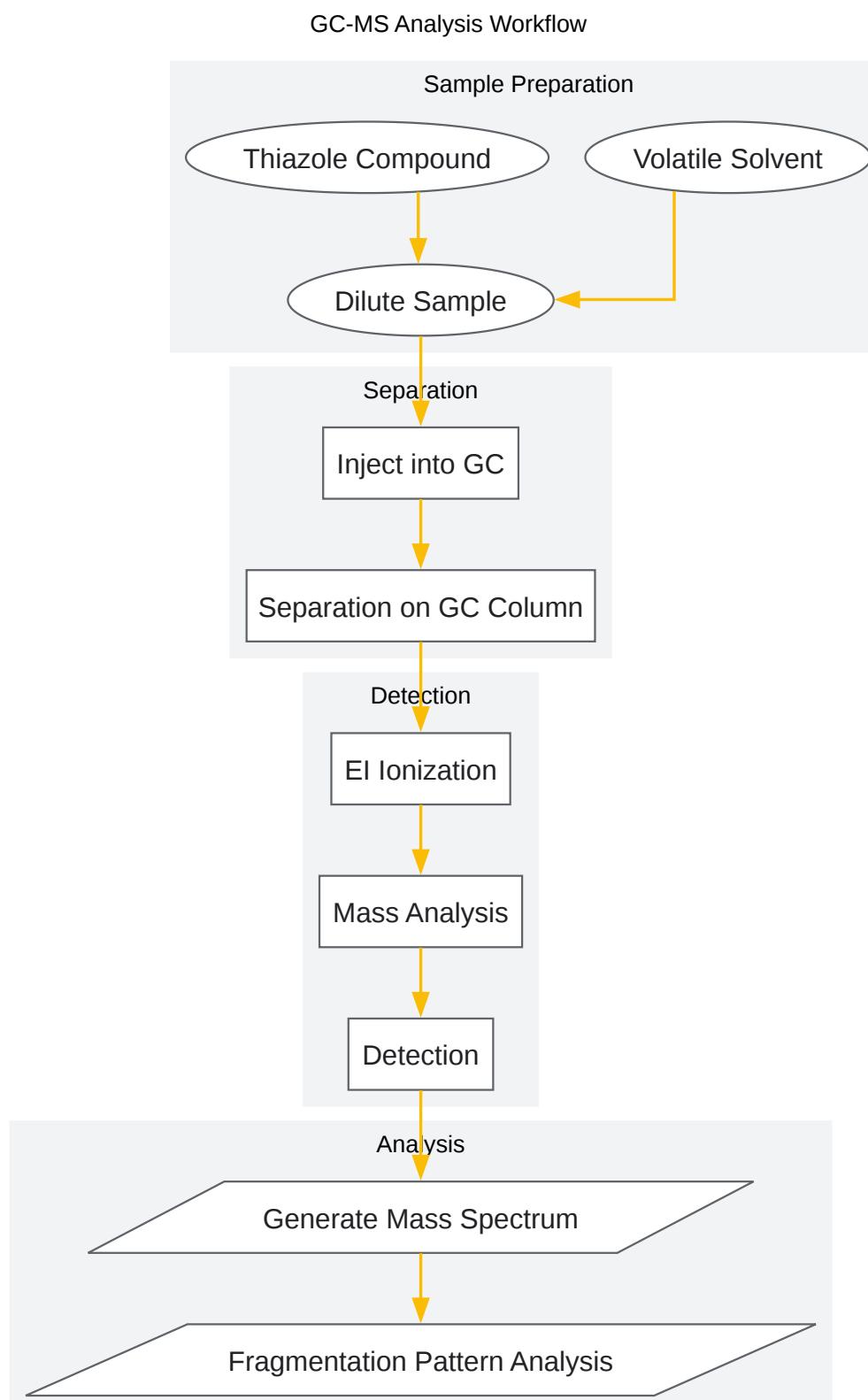
FTIR-ATR Spectroscopy Workflow

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Caption: Workflow for FTIR-ATR spectroscopic analysis.

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled to a Gas Chromatography (GC) system.
- Sample Preparation: The sample is diluted in a volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
- GC-MS Parameters:
 - Injection Volume: 1 μ L.
 - Inlet Temperature: 250°C.
 - Carrier Gas: Helium.
 - Oven Program: A temperature gradient is programmed to ensure separation of components, for instance, starting at 50°C and ramping to 250°C.
- Mass Spectrometry Parameters:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Mass Range: m/z 40-400.



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Caption: Workflow for GC-MS analysis.

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References

- 1. 4-Methylthiazole(693-95-8) 1H NMR spectrum [chemicalbook.com]
- 2. 4-Methylthiazole | C4H5NS | CID 12748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
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